3-azido-3-deoxy-D-glucopyranose
Overview
Description
3-Azido-3-deoxy-D-glucopyranose is a chemical compound with the molecular formula C6H11N3O5 . It appears as a white crystalline solid .
Synthesis Analysis
The synthesis of this compound has been described in the literature . One method involves a double inversion protocol at C3 . Another method involves the use of molecular weight-dependent centrifugal filters .
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name (2R,3R,4S,5S,6R)-4-Azido-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,5-triol . The molecular weight is 205.17 g/mol .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, it has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . It has also been used in the synthesis of carbohydrate-based universal pharmacophore mapping libraries .
Physical and Chemical Properties Analysis
This compound is a white crystalline solid . It has a molecular weight of 205.17 g/mol . It is soluble in DMSO, EtOH, H2O, and MeOH .
Scientific Research Applications
1. Advanced Synthesis Techniques
3-azido-3-deoxy-D-glucopyranose plays a pivotal role in advanced synthesis techniques. It has been used in the regioselective one-pot transformation of D-glucopyranose derivatives, facilitating the production of fully protected derivatives and various alcohols (Chang et al., 2010). Furthermore, it serves as a key component in the stereoselective synthesis of glycosidic linkages in aminosugar series, proving crucial for the preparation of glycosyl halide derivatives (Pavliak & Kováč, 1991).
2. Nucleoside Synthesis
In the field of nucleoside synthesis, this compound has been utilized to create pyranonucleosides. These compounds are synthesized through azidation and subsequent acetylation processes, leading to derivatives like 3-azido-3-deoxy-1,2,4,6-tetra-O-acetyl-D-glucopyranose (Manta et al., 2012).
3. Carbohydrate Chemistry
The compound is also significant in carbohydrate chemistry. It has been employed as a nonparticipating masking group for amines in the synthesis of glucosamine derivatives, demonstrating its versatility and utility in complex carbohydrate synthesis (Vos et al., 1984).
4. Polymerization and Copolymerization
In polymer science, this compound is a key precursor in the ring-opening polymerization and copolymerization processes. It has been used to create amino-polysaccharides with specific structural features, showcasing its potential in developing novel polymer materials (Hattori et al., 1997).
5. Glycosylation Processes
The compound is integral in glycosylation processes, aiding in the synthesis of complex oligosaccharides. It provides a streamlined approach to synthesize diverse sugar derivatives, thereby enhancing the efficiency and scope of glycosylation reactions (Koto et al., 1999).
Future Directions
Mechanism of Action
Mode of Action
Azido sugars like this compound are often used as building blocks in synthetic carbohydrate chemistry . The azido group shows high stability against various reaction conditions and can be conveniently converted into a free amino group by simple reduction .
Pharmacokinetics
The compound is soluble in dmso, etoh, h2o, and meoh , which could potentially influence its bioavailability.
Action Environment
The action of 3-azido-3-deoxy-D-glucopyranose may be influenced by various environmental factors. For instance, the compound is stable at 0 to 8 °C , suggesting that temperature could influence its action, efficacy, and stability. Other environmental factors such as pH and the presence of other molecules could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
3-Azido-3-deoxy-D-glucopyranose plays a crucial role in biochemical reactions, particularly in the field of glycoscience. This compound interacts with various enzymes and proteins involved in glycosylation processes. For instance, it can act as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules. The azido group in this compound allows for bioorthogonal labeling, enabling researchers to track and study glycosylation patterns in cells . Additionally, this compound can interact with nucleotide-sugar transporters, influencing the availability of sugar nucleotides for glycosylation reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by altering glycosylation patterns, which are critical for cell signaling, adhesion, and recognition. For example, the incorporation of this compound into glycoproteins can affect cell surface interactions and signaling pathways . This compound can also impact gene expression by modifying the glycosylation status of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism by affecting the availability and utilization of sugar nucleotides .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The azido group in this compound can form covalent bonds with alkyne-containing molecules through a click chemistry reaction, enabling the labeling and tracking of glycosylated proteins . Additionally, this compound can inhibit or activate specific enzymes involved in glycosylation, thereby modulating the glycosylation process . This compound can also influence gene expression by altering the glycosylation status of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on glycosylation patterns and cellular metabolism, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modify glycosylation patterns without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing metabolic imbalances . Threshold effects have been observed, where the compound’s impact on glycosylation and cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to glycosylation. This compound can be incorporated into glycoproteins and glycolipids through the action of glycosyltransferases . It can also interact with nucleotide-sugar transporters, influencing the availability of sugar nucleotides for glycosylation reactions . Additionally, this compound can affect metabolic flux and metabolite levels by altering the balance of sugar nucleotides in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via specific transporters and distributed to different cellular compartments . It can also interact with binding proteins that facilitate its transport and localization within cells . The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the Golgi apparatus and endoplasmic reticulum, where glycosylation processes occur . Post-translational modifications, such as the addition of targeting signals, can direct this compound to specific organelles . The localization of this compound within cells can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
Properties
IUPAC Name |
(3R,4S,5S,6R)-4-azido-6-(hydroxymethyl)oxane-2,3,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-4(11)2(1-10)14-6(13)5(3)12/h2-6,10-13H,1H2/t2-,3+,4-,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJSKWBEWBTBDI-CBPJZXOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)N=[N+]=[N-])O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)N=[N+]=[N-])O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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